molecular formula C12H17NO4 B1349880 (R)-2-Cbz-Amino-butane-1,4-diol CAS No. 672309-94-3

(R)-2-Cbz-Amino-butane-1,4-diol

Cat. No. B1349880
CAS RN: 672309-94-3
M. Wt: 239.27 g/mol
InChI Key: UZEHYMIWBJBOPW-LLVKDONJSA-N
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Description

(R)-2-Cbz-Amino-butane-1,4-diol, also known as (R)-2-Carbobenzoxy-Aminobutane-1,4-diol, is an important organic compound used in many scientific applications. It is a chiral diol with the structure Cbz-NH-CH2-CH2-OH, and is a derivative of the amino acid L-alanine. This compound is commonly used as a reagent in organic synthesis, and has been investigated for its potential applications in biochemistry and pharmacology. In

Scientific Research Applications

1. Catalysis and Synthesis

(R)-2-Cbz-Amino-butane-1,4-diol is used in catalytic processes and synthesis of various compounds. For instance, it's involved in the synthesis of N-substituted pyrroles and pyrrolidines, using catalysts like Ruthenium complexes (Tsuji, Yokoyama, Huh, & Watanabe, 1987). It also plays a role in the preparation of enantiopure anti-1,2-diols, which are important for various synthetic applications (Dixon, Foster, Ley, & Reynolds, 1999).

2. Biocatalysis and Sensor Development

The compound has been used in studies related to biocatalysis and sensor development. An example is the (R,R)-butane-2,3-diol dehydrogenase from Bacillus clausii, which catalyzes the oxidation of butane diols to acetoin, demonstrating potential for biocatalytic applications (Muschallik et al., 2017).

3. Polymer Science

In polymer science, this compound is involved in the synthesis and modulation of pH-sensitive polymers, such as poly(β-amino esters), which have significant applications in drug delivery systems (Kim et al., 2005).

4. Organic Synthesis

It is also utilized in various organic synthesis processes, including the preparation of chiral bis-β-amino alcohols, which are important in the enantioselective catalysis of aromatic ketones (Xing, 1998). Additionally, it is used in the synthesis of enantiopure fluorous amino-derivatives, which are key in asymmetric organometallic catalysis (Bayardon et al., 2004).

5. Enzymatic Reactions

The compound is involved in enzymatic reactions, such as in the study of galactose oxidase variants for the oxidation of amino alcohols, offering insights into enzyme cascade synthesis (Herter et al., 2015).

properties

IUPAC Name

benzyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEHYMIWBJBOPW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373866
Record name (R)-2-Cbz-Amino-butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672309-94-3
Record name (R)-2-Cbz-Amino-butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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